molecular formula C20H20FN3O4 B2686649 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide CAS No. 941998-69-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide

Cat. No. B2686649
CAS RN: 941998-69-2
M. Wt: 385.395
InChI Key: OGKHFFTUEKTHGB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C20H20FN3O4 and its molecular weight is 385.395. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

Antipsychotic Agents: The compound’s piperazine moiety suggests potential as an antipsychotic agent. Researchers explore its affinity for specific neurotransmitter receptors, aiming to develop novel medications for mental health disorders.

Cystic Fibrosis Treatment: A derivative of this compound, 1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide , has been investigated as a modulator of ATP-binding cassette transporters for cystic fibrosis treatment . These transporters play a crucial role in maintaining cellular homeostasis, and targeting them could enhance drug delivery to affected tissues.

Organic Synthesis and Total Synthesis Strategies

Aporphine Alkaloids: The compound’s benzo[d][1,3]dioxole structure serves as a key feature in the total synthesis of aporphine alkaloids. Researchers have established a unified synthetic route for (S)-(+)-ovigerine, (S)-(+)-N-formylovigerine, and (6aS,6a’S)-(+)-ovigeridimerine, achieving excellent enantioselectivity . This work represents a significant milestone in the field of total synthesis.

Benzylisoquinoline Alkaloids: By modifying the synthetic route and combining it with aza-Michael additions, Bischler–Napieralski reactions, and N-arylation, researchers extended this methodology to synthesize benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids. These include coptisines and dibenzopyrrocolines, with efficient syntheses of various target compounds .

Chemical Intermediates

Benzo[d][1,3]dioxole-5-ol Acetate: The compound is a precursor in the synthesis of benzo[d][1,3]dioxole-5-ol acetate, which finds applications as a chemical intermediate . Its versatile reactivity allows for further functionalization and incorporation into complex molecules.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c21-15-2-4-16(5-3-15)23-7-9-24(10-8-23)20(26)19(25)22-12-14-1-6-17-18(11-14)28-13-27-17/h1-6,11H,7-10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKHFFTUEKTHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide

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